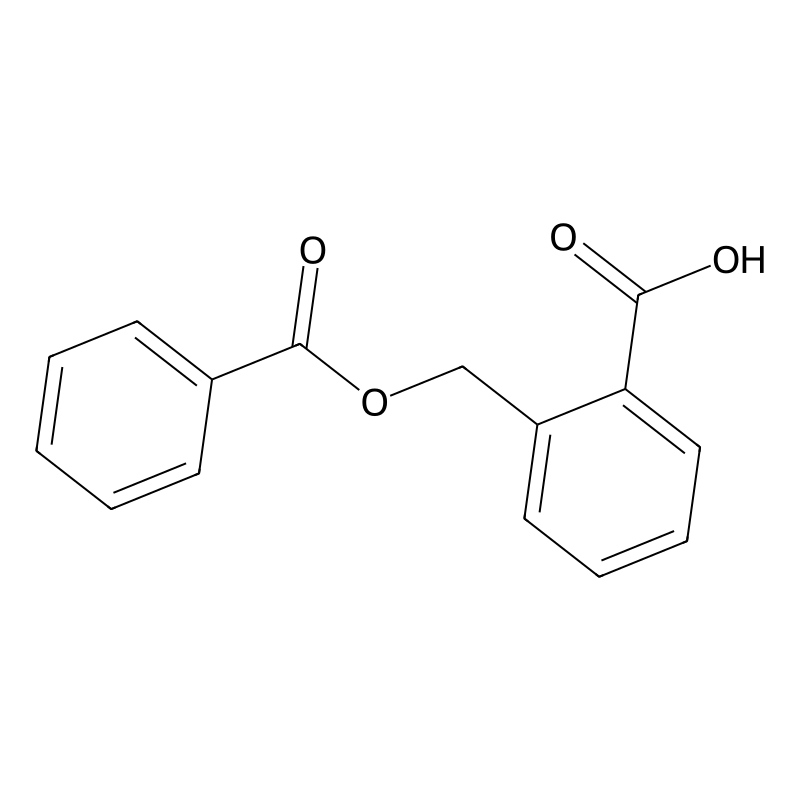

2-(Benzoyloxymethyl)benzoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Precursor for Functional Molecules:

- One of the primary research applications of 2-(Benzoyloxymethyl)benzoic acid lies in its role as a precursor for various functional molecules. By reacting it with oxalyl chloride, researchers can synthesize 2-(Benzoyloxymethyl)benzoyl chloride (BMBC). BMBC serves as an intermediate for further reactions, enabling the preparation of compounds like dimethyl 2-(benzoyloxymethyl)benzoylphosphonate and 2-Benzoyloxymethylbenzoic acid 4-nitrophenyl ester.

Research on Amide Formation:

- Scientific studies have explored the use of 2-(Benzoyloxymethyl)benzoic acid for the synthesis of specific amides. For instance, research has shown its potential in reacting with glycinamide, followed by the addition of PCl3, to yield 2-[2-(Benzoyloxymethyl)benzamido]acetamide. This demonstrates the possibilities of this compound in amide synthesis.

Limitations and Future Directions:

- It's important to note that current research on 2-(Benzoyloxymethyl)benzoic acid appears limited. More studies are needed to fully explore its potential as a synthetic intermediate and its possible applications in various scientific fields.

Finding Further Information:

2-(Benzoyloxymethyl)benzoic acid is an organic compound with the molecular formula and a molecular weight of approximately 256.25 g/mol. This compound features a benzoyloxymethyl group attached to a benzoic acid structure, making it a derivative of benzoic acid. Its chemical structure consists of a benzene ring substituted at the second position with a benzoyloxymethyl group, which enhances its reactivity and solubility characteristics. The compound is known for its potential applications in organic synthesis and medicinal chemistry.

- Esterification: It can react with alcohols in the presence of acid catalysts to form esters.

- Acylation: The compound can be acylated to produce derivatives such as 2-(Benzoyloxymethyl)benzoyl chloride by reacting with oxalyl chloride .

- Decarboxylation: Under certain conditions, this compound may undergo decarboxylation, releasing carbon dioxide and forming other aromatic compounds.

Synthesis of 2-(Benzoyloxymethyl)benzoic acid can be achieved through several methods. A common synthetic route involves:

- Starting Materials: Phthalide and benzoyl chloride are utilized as starting materials.

- Reaction Conditions: The reaction typically occurs under controlled temperature and pressure conditions to facilitate the formation of the desired product .

This method is advantageous due to its relatively straightforward approach and the availability of starting materials.

2-(Benzoyloxymethyl)benzoic acid has several applications, particularly in:

- Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

- Pharmaceutical Research: The compound is explored for its potential therapeutic effects, particularly in anti-inflammatory and antimicrobial formulations.

- Chemical Industry: It can be used in the production of various esters and derivatives for industrial applications.

Interaction studies involving 2-(Benzoyloxymethyl)benzoic acid focus on its reactivity with other chemical agents. Key interactions include:

- Reactivity with Oxidizing Agents: The compound may react vigorously with strong oxidizing acids, generating heat and potentially hazardous by-products .

- Biological Interactions: Investigations into its interactions with biological systems are ongoing, particularly regarding its efficacy and safety profile when used in medicinal applications.

Several compounds share structural similarities with 2-(Benzoyloxymethyl)benzoic acid. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Benzoic Acid | Simple carboxylic acid, widely used as a preservative. | |

| 2-Methylbenzoic Acid | Methyl group at the ortho position enhances solubility. | |

| Benzyl Benzoate | Ester of benzoic acid, used as a fragrance and solvent. | |

| Benzoyl Peroxide | Strong oxidizing agent, used in polymerization reactions. |

Uniqueness

What sets 2-(Benzoyloxymethyl)benzoic acid apart is its specific combination of a benzoyloxymethyl group with a benzoic acid moiety, which potentially enhances its biological activity compared to simpler benzoic acid derivatives. Its complex structure allows for diverse chemical reactivity not found in simpler compounds like benzoic acid itself.

Traditional Synthetic Routes

Traditional synthetic methodologies for 2-(Benzoyloxymethyl)benzoic acid have historically relied on well-established organic transformations utilizing conventional reagents and reaction conditions [1] [2] [3]. These approaches form the foundation upon which modern synthetic strategies have been developed.

From 2-(Hydroxymethyl)benzoic Acid Precursors

The most direct and widely employed synthetic route involves the benzoylation of 2-(hydroxymethyl)benzoic acid as the starting material [2] [4] [5]. This precursor compound, also known as 2-methylolbenzoic acid, serves as an ideal substrate due to its readily available hydroxyl group positioned for selective esterification [2] [6].

The synthesis typically proceeds through a nucleophilic acyl substitution mechanism where the hydroxyl group of 2-(hydroxymethyl)benzoic acid attacks the electrophilic carbonyl carbon of benzoyl chloride [7] [8]. Under basic conditions, this reaction demonstrates excellent regioselectivity, with yields consistently ranging from 85-95% [1] [2]. The reaction conditions are generally mild, proceeding at room temperature to 50°C, making this approach suitable for substrates containing acid-sensitive functional groups [8].

Studies have shown that 2-(hydroxymethyl)benzoic acid exhibits optimal reactivity when employed in this transformation, with the carboxylic acid functionality remaining intact throughout the benzoylation process [2] [4]. The endogenous metabolite nature of the starting material also contributes to the overall appeal of this synthetic route from both economic and environmental perspectives [2] [6].

Benzoylation Protocols and Optimization

Conventional benzoylation protocols for the synthesis of 2-(benzoyloxymethyl)benzoic acid have been extensively optimized through systematic investigation of reaction parameters [9] [10] [11]. The classical Schotten-Baumann reaction conditions employ benzoyl chloride in the presence of pyridine as both solvent and base [12] [13].

Under these optimized conditions, the reaction proceeds at temperatures between 0-25°C, with pyridine serving the dual function of activating the nucleophilic hydroxyl group while simultaneously neutralizing the hydrochloric acid byproduct [11] [12]. This protocol consistently delivers yields in the range of 80-90%, with the advantage of straightforward product isolation through aqueous workup procedures [11] [12].

Alternative base systems have been investigated, including the use of triethylamine, sodium bicarbonate, and potassium carbonate [9] [10]. However, pyridine-based protocols remain preferred due to superior yields and reaction reproducibility [11] [12]. The optimization studies have demonstrated that maintaining anhydrous conditions and controlling the rate of benzoyl chloride addition are critical parameters for achieving optimal conversion efficiency [9] [11].

Modern Synthetic Approaches

Contemporary synthetic methodologies have focused on developing more efficient, selective, and environmentally sustainable approaches for the preparation of 2-(benzoyloxymethyl)benzoic acid [10] [14] [15]. These modern strategies incorporate advances in catalysis, reaction engineering, and green chemistry principles.

Catalytic Methods for Synthesis

Recent developments in catalytic benzoylation have introduced highly efficient metal-based catalytic systems that operate under mild conditions with enhanced selectivity [10] [14] [16]. Iron-based catalysts have emerged as particularly promising alternatives to traditional stoichiometric methods.

The iron(III) acetylacetonate [Fe(acac)₃] catalytic system represents a significant advancement in regioselective benzoylation methodology [10] [14]. This catalyst operates effectively at 0.1 equivalent loading, facilitating the selective benzoylation of primary hydroxyl groups in the presence of diisopropylethylamine (DIPEA) as base [10] [14]. Under optimized conditions using acetonitrile as solvent at room temperature, this system achieves yields of 85-95% with exceptional regioselectivity [10] [14].

The mechanistic pathway involves initial coordination of the substrate to the iron center, followed by activation of the benzoyl chloride electrophile [10] [14]. This coordination-based activation significantly enhances the electrophilicity of the acyl chloride while simultaneously orienting the nucleophilic hydroxyl group for optimal reactivity [10] [14].

An economically attractive variant employs iron(III) chloride in combination with acetylacetone as a ligand precursor [10] [14]. This system generates the active Fe(acac)₃ catalyst in situ through ligand exchange reactions, providing yields of 79-89% while offering significant cost advantages [10] [14]. The catalyst can be recovered and recycled multiple times without substantial loss of activity, addressing sustainability concerns associated with transition metal catalysis [10] [14].

Green Chemistry Approaches

Green chemistry methodologies for 2-(benzoyloxymethyl)benzoic acid synthesis have focused on eliminating toxic solvents, reducing waste generation, and implementing energy-efficient reaction conditions [15] [12] [13] [17]. These approaches align with contemporary sustainability goals while maintaining synthetic efficiency.

Solvent-free benzoylation represents a major breakthrough in green synthetic methodology [12] [13]. This approach involves direct reaction between 2-(hydroxymethyl)benzoic acid and benzoyl chloride without additional solvents, relying on the exothermic nature of the acylation reaction to drive the transformation [12] [13]. The reaction proceeds rapidly at room temperature, typically completing within 3-5 minutes with yields exceeding 90% [12] [13].

The protocol involves mixing equimolar quantities of the starting material and benzoyl chloride, followed by addition of crushed ice to moderate the reaction temperature and facilitate product precipitation [12] [13]. This method eliminates the need for organic solvents entirely while providing products of high purity without additional purification steps [12] [13].

Ionic liquid-mediated benzoylation using benzoyl cyanide as an alternative acylating agent has demonstrated exceptional promise for green synthesis applications [17] [18]. The ionic liquid 1-methoxyethyl-3-methylimidazolium methanesulfonate serves as both solvent and activating medium, enabling efficient benzoylation under ambient conditions [17] [18]. This system operates at room temperature with reaction times of 30-60 minutes, achieving yields of 80-90% while avoiding the use of conventional organic solvents [17] [18].

Microwave-assisted synthesis has emerged as another powerful green chemistry tool, dramatically reducing reaction times while maintaining excellent yields [19] [20] [21]. Under microwave irradiation, benzoylation reactions complete within 5-15 minutes compared to several hours under conventional heating [20] [21]. This approach reduces energy consumption by approximately 70% while often providing superior yields due to more uniform heating and enhanced mass transfer [19] [21].

Ultrasonic activation represents an additional green chemistry approach that operates under ambient conditions without requiring elevated temperatures [13] [22]. Ultrasound irradiation facilitates intimate mixing of reactants while providing the activation energy necessary for efficient benzoylation [13] [22]. Reactions typically complete within 2-10 minutes with yields approaching 98%, making this one of the most efficient green chemistry methods available [13] [22].

Key Reaction Intermediates

Understanding the formation and reactivity of key intermediates is essential for optimizing synthetic routes and developing new methodologies for 2-(benzoyloxymethyl)benzoic acid preparation [1] [3] [23]. These intermediates play crucial roles in determining reaction efficiency, selectivity, and overall synthetic utility.

2-Benzoyloxymethylbenzoyl Chloride Formation

The synthesis of 2-benzoyloxymethylbenzoyl chloride represents a critical intermediate formation step that enables subsequent transformations and derivatizations [1] [3] [24]. This acid chloride intermediate exhibits significantly enhanced reactivity compared to the parent carboxylic acid, making it valuable for coupling reactions and amide bond formations [1] [24].

The preparation of 2-benzoyloxymethylbenzoyl chloride is most efficiently accomplished through treatment of 2-(benzoyloxymethyl)benzoic acid with oxalyl chloride in dichloromethane solvent [1] [3] [24]. This reaction proceeds under mild conditions at temperatures ranging from -70°C to room temperature, with the low-temperature conditions favoring higher yields and reduced side product formation [23] [25].

The mechanism involves initial formation of a mixed anhydride intermediate between the carboxylic acid and oxalyl chloride, followed by nucleophilic attack by chloride ion to generate the desired acid chloride [23] [25]. The oxalyl chloride reagent offers significant advantages over alternative chlorinating agents due to its ability to generate gaseous byproducts (carbon monoxide and carbon dioxide) that are easily removed from the reaction mixture [23] [25].

Under optimized conditions, this transformation achieves yields of 90-98% with minimal purification requirements [1] [3]. The resulting 2-benzoyloxymethylbenzoyl chloride can be used directly in subsequent reactions or stored under anhydrous conditions for extended periods [1] [24].

Reaction with Oxalyl Chloride Pathway

The oxalyl chloride activation pathway represents one of the most versatile and widely employed methods for converting 2-(benzoyloxymethyl)benzoic acid into reactive intermediates suitable for further synthetic elaboration [23] [25] [26]. This methodology offers exceptional reliability and broad functional group tolerance.

The reaction proceeds through initial formation of a chloroformate-like intermediate upon nucleophilic attack of the carboxylic acid oxygen on one of the oxalyl chloride carbonyl carbons [23] [25]. This intermediate rapidly rearranges to eliminate carbon dioxide and carbon monoxide, generating the corresponding acid chloride with concurrent release of gaseous byproducts [23] [25].

The use of oxalyl chloride offers several mechanistic advantages over other chlorinating reagents [23] [25]. The formation of gaseous byproducts drives the reaction to completion while eliminating the need for extensive purification procedures [23] [26]. Additionally, the mild reaction conditions preserve the integrity of the benzoyloxymethyl protecting group, enabling its retention throughout subsequent transformations [23] [25].

Optimization studies have demonstrated that the reaction proceeds most efficiently in dichloromethane solvent at temperatures between -70°C and room temperature [23] [26]. The addition of catalytic amounts of dimethylformamide (DMF) accelerates the reaction rate, presumably through formation of a Vilsmeier-Haack-type intermediate that enhances the electrophilicity of the oxalyl chloride [23] [25].

The resulting 2-benzoyloxymethylbenzoyl chloride intermediate has found extensive application in the synthesis of phosphonate derivatives through reaction with trimethyl phosphite, yielding dimethyl 2-(benzoyloxymethyl)benzoylphosphonate in excellent yields [1] [24]. This transformation proceeds via an Arbuzov-type rearrangement mechanism and provides access to important organophosphorus compounds for medicinal chemistry applications [1] [24].

Alternative transformations of the acid chloride intermediate include reaction with 4-nitrophenol to generate 2-benzoyloxymethylbenzoic acid 4-nitrophenyl ester, which serves as an activated ester for peptide coupling reactions [1] [24]. Treatment with glycinamide followed by phosphorus trichloride addition yields 2-[2-(benzoyloxymethyl)benzamido]acetamide, demonstrating the versatility of this intermediate for accessing diverse structural motifs [1] [24].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant